![molecular formula C12H23N3O B1418911 N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide CAS No. 1153542-12-1](/img/structure/B1418911.png)
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide
Descripción general
Descripción
“N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide” is a chemical compound with the molecular formula C12H23N3O . It is also known as Cyclopentanecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H23N3O/c16-12(11-3-1-2-4-11)14-7-10-15-8-5-13-6-9-15/h11,13H,1-10H2,(H,14,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide” is a powder with a molecular weight of 225.33 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Neuroimaging and Neuropsychiatric Disorders
- N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide derivatives show promise in neuroimaging, particularly in positron emission tomography (PET) for the quantification of serotonin 5-HT1A receptors in neuropsychiatric disorders. A study by García et al. (2014) demonstrated that one such derivative has a high affinity for 5-HT1A receptors, making it a promising candidate for in vivo quantification in neuropsychiatric disorders (García et al., 2014).
Antimicrobial and Antibacterial Activity
- Piperazin-1-yl ethyl derivatives have shown potential in antimicrobial and antibacterial applications. Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, demonstrating significant in vitro antimicrobial activity against various bacteria (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Dopamine and Serotonin Receptor Studies
- These compounds have been used in the study of dopamine and serotonin receptors. Leopoldo et al. (2002) explored derivatives as potential ligands for dopamine D(3) receptors, identifying several high-affinity ligands (Leopoldo et al., 2002).
Cytotoxicity and Anticancer Activity
- N-substituted piperazinyl quinolones have been evaluated for their cytotoxicity and potential as anticancer agents. Foroumadi et al. (2009) found that certain derivatives showed significant cytotoxic activity, suggesting a potential role in cancer treatment (Foroumadi et al., 2009).
Bone Cancer Treatment
- In the context of bone cancer, Lv et al. (2019) synthesized and evaluated a heterocyclic compound for its anti-bone cancer activity, demonstrating promising results in in vitro studies (Lv et al., 2019).
HIV Research
- Piperazinyl compounds have been explored in the context of HIV research. Al-Masoudi et al. (2007) synthesized nitroimidazole derivatives with piperazinyl groups, evaluating them for anti-HIV activity (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c16-12(11-3-1-2-4-11)14-7-10-15-8-5-13-6-9-15/h11,13H,1-10H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEINSVJGDZMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



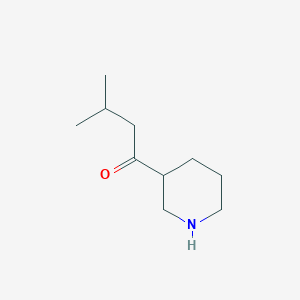
![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)
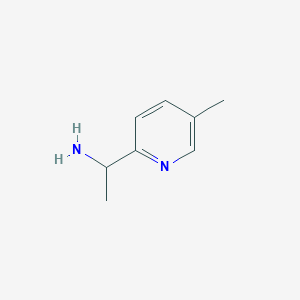
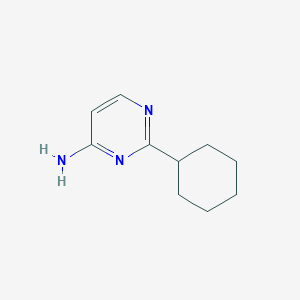
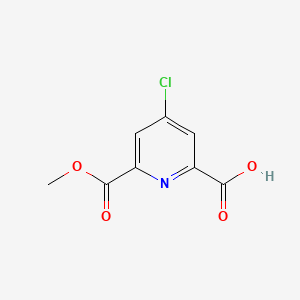
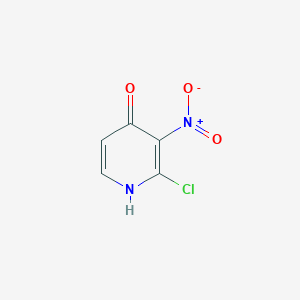
![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)
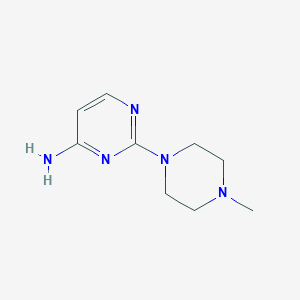
![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)
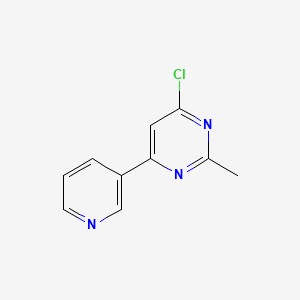
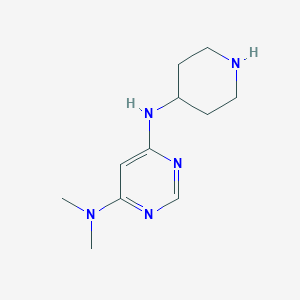
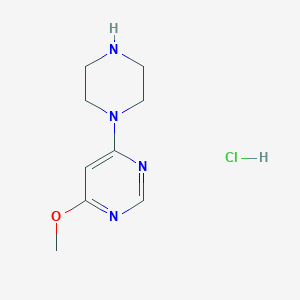
![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)